[[(1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]
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Overview
Description
The compound [[1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] is a synthetic derivative of alfacalcidol, a form of vitamin D. It is primarily used as an intermediate in the synthesis of various vitamin D analogs. The compound has a molecular formula of C39H72O2Si2 and a molecular weight of 629.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] involves multiple steps, starting from the precursor alfacalcidol. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of alfacalcidol are protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole, forming the bis-TBS derivative.
Oxidation and Reduction: The protected compound undergoes selective oxidation and reduction reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
[[1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The silyl protecting groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove silyl protecting groups.
Major Products
The major products formed from these reactions include various vitamin D analogs with modified functional groups .
Scientific Research Applications
[[1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]: has several scientific research applications:
Mechanism of Action
The mechanism of action of [[1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane] involves its conversion to active vitamin D analogs. These analogs bind to the vitamin D receptor (VDR) in target cells, regulating the expression of genes involved in calcium and phosphate metabolism . The molecular targets include:
Vitamin D Receptor (VDR): The primary target for the active analogs.
Calcium Channels: Modulation of calcium channels to regulate calcium absorption.
Phosphate Transporters: Regulation of phosphate transporters to control phosphate levels.
Comparison with Similar Compounds
[[1a,3b,5e,7e)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]: is unique due to its specific structure and functional groups. Similar compounds include:
Alfacalcidol: The precursor compound with similar biological activity.
Calcitriol: Another vitamin D analog with a different structure but similar function.
Doxercalciferol: A synthetic vitamin D analog used in the treatment of secondary hyperparathyroidism.
These compounds share similar biological activities but differ in their chemical structures and specific applications .
Properties
Molecular Formula |
C39H72O2Si2 |
---|---|
Molecular Weight |
629.2 g/mol |
IUPAC Name |
[3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C39H72O2Si2/c1-28(2)18-16-19-29(3)34-23-24-35-31(20-17-25-39(34,35)11)21-22-32-26-33(40-42(12,13)37(5,6)7)27-36(30(32)4)41-43(14,15)38(8,9)10/h21-22,28-29,33-36H,4,16-20,23-27H2,1-3,5-15H3 |
InChI Key |
YYGPOUVOBLNWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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